2-hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 2-hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . Industrial production methods often focus on optimizing reaction conditions to improve yield and purity, utilizing various catalysts and solvents to facilitate the reaction .
Chemical Reactions Analysis
2-hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an enzymatic inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can disrupt various biological processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2-hydroxy-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific structural features and functional groups. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Lacks the hydroxy and propan-2-yl groups, resulting in different chemical properties and applications.
Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid:
These comparisons highlight the unique aspects of this compound, particularly its enhanced versatility and potential in various scientific fields .
Properties
CAS No. |
2503207-67-6 |
---|---|
Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.2 |
Purity |
93 |
Origin of Product |
United States |
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